molecular formula C12H12N2O3 B1415275 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol CAS No. 1105194-34-0

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Cat. No. B1415275
CAS RN: 1105194-34-0
M. Wt: 232.23 g/mol
InChI Key: LPEKJLCEPFJXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2,4-Dimethoxyphenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “6-(2,4-Dimethoxyphenyl)pyridazin-3-ol” is 1S/C12H12N2O3/c1-16-10-5-3-8 (7-11 (10)17-2)9-4-6-12 (15)14-13-9/h3-7H,1-2H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The melting point is between 176-177 degrees Celsius . Unfortunately, the boiling point was not available in the search results .

Scientific Research Applications

Medicine: Anticancer Potential

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: has been identified as a compound with potential anticancer properties. The pyridazinone scaffold, to which this compound belongs, is known for a wide range of pharmacological activities, including anticancer effects . Research suggests that modifications to the pyridazinone ring can lead to compounds with enhanced potency against cancer cells, making it a valuable area for drug development.

Agriculture: Herbicide Development

In the agricultural sector, the pyridazinone derivatives are recognized for their herbicidal properties. Compounds like 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol could be used to develop new herbicides that are more effective and environmentally friendly. The structural flexibility of the pyridazinone ring allows for the creation of diverse compounds with potential use in controlling unwanted plant growth .

Pharmacology: Drug Discovery

The pharmacological profile of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is significant for drug discovery. Its structure can be a starting point for the design of drugs targeting various diseases, leveraging its potential biological activities .

Safety And Hazards

The compound has several safety precautions associated with it. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . The compound should be kept cool .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKJLCEPFJXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266637
Record name 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

CAS RN

1105194-34-0
Record name 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
Reactant of Route 3
Reactant of Route 3
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
Reactant of Route 4
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
Reactant of Route 5
Reactant of Route 5
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.